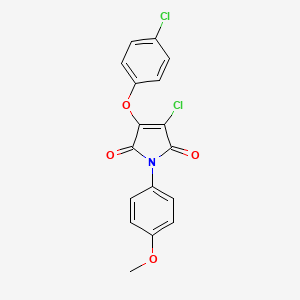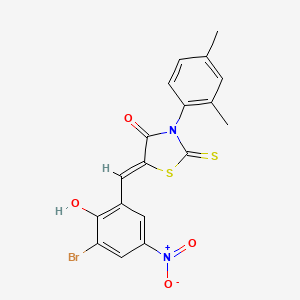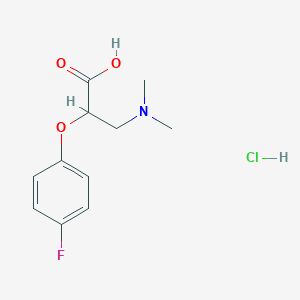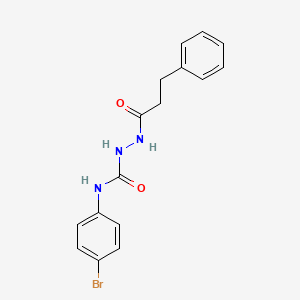
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPDD is a pyrrole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its ability to bind to specific proteins and enzymes, thereby inhibiting their activity. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the active site of protein kinase C, preventing it from phosphorylating its target proteins. Similarly, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the DNA-binding domain of NF-κB, preventing it from binding to its target genes and activating their transcription.
Biochemical and Physiological Effects:
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, thereby allowing researchers to investigate their roles in various biological processes. However, one limitation of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research involving 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione analogs that exhibit improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Métodos De Síntesis
The synthesis of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)phenol. The resulting compound is then reacted with 3-chloro-1,2-propanediol in the presence of a base to form 3-chloro-4-(4-methoxyphenyl)phenoxypropan-1-ol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of various enzymes and proteins. For example, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a wide range of cellular processes, including cell growth and differentiation. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response.
Propiedades
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-12-8-4-11(5-9-12)20-16(21)14(19)15(17(20)22)24-13-6-2-10(18)3-7-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHYTFQOBWDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)


![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)
